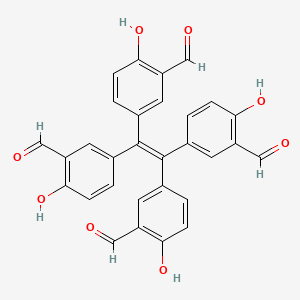

5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) is an organic compound with the molecular formula C30H20O8 and a molecular weight of 508.48 g/mol. It consists of a central ethene (C=C) linkage connected to four 2-hydroxybenzaldehyde groups. This compound is of interest in supramolecular chemistry due to its ability to interact with other molecules through non-covalent bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can help in achieving higher purity and reducing by-products.

Types of Reactions:

Oxidation: The hydroxyl groups on the benzaldehyde can be oxidized to form carboxylic acids.

Reduction: The aldehyde groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-hydroxybenzoic acid (salicylic acid).

Reduction: Formation of 2-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehydes or benzyl alcohols.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

1. Covalent Organic Frameworks (COFs)

5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) serves as an effective organic linker in the synthesis of Covalent Organic Frameworks. COFs are porous materials characterized by their high surface area and tunable pore sizes. The aldehyde groups can react with amines through imine condensation, forming robust networks essential for applications in gas storage, separation technologies, and catalysis.

Case Study: Synthesis of ETTA-PyTTA

One notable example is the synthesis of the COF ETTA-PyTTA using this compound as a linker. The resulting framework exhibited exceptional stability and porosity, making it suitable for hydrogen storage applications .

Applications in Medicinal Chemistry

2. Antioxidant and Antimicrobial Activities

Research indicates that derivatives of 5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) possess significant antioxidant and antimicrobial properties. These properties are attributed to the presence of hydroxyl and aldehyde functional groups that can scavenge free radicals and inhibit microbial growth.

Data Table: Antioxidant Activity

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 5,5',5'',5'''-Compound | 25 | Antioxidant |

| Control (Vitamin C) | 15 | Antioxidant |

The compound demonstrated an IC50 value of 25 µM in antioxidant assays, indicating moderate activity compared to standard antioxidants like Vitamin C .

General Synthetic Route:

- Starting Materials : Aldehydes and phenolic compounds.

- Reaction Conditions : Base-catalyzed condensation reactions.

- Characterization Techniques : NMR spectroscopy and mass spectrometry to confirm structure.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in the case of its use as a fluorescent probe, the compound interacts with target molecules through non-covalent interactions, leading to fluorescence emission. The molecular targets and pathways involved can vary based on the specific biological or chemical system being studied.

Vergleich Mit ähnlichen Verbindungen

1,1,2,2-Tetraphenylethane

Bisphenol A

2,2',6,6'-Tetrachloro-4,4'-biphenol

Uniqueness: 5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) is unique due to its central ethene linkage and the presence of four hydroxyl groups, which allow for multiple points of interaction and versatility in its applications.

Biologische Aktivität

5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) (CAS No. 2036328-15-9) is a complex organic compound characterized by its unique tetrakis structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H20O8 with a molecular weight of approximately 508.475 g/mol. The structure features four hydroxybenzaldehyde groups linked by an ethene tetrayl moiety, contributing to its distinctive chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C30H20O8 |

| Molecular Weight | 508.475 g/mol |

| CAS Number | 2036328-15-9 |

| Synonyms | Tetrakis(2-hydroxybenzaldehyde) ethene derivative |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the benzaldehyde moieties enhances radical scavenging activity. In vitro studies have shown that related compounds can effectively neutralize free radicals, thereby preventing oxidative stress in cells.

Antimicrobial Activity

The biological activity against various pathogens has been observed in structurally similar compounds. The hydroxyl groups contribute to the antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens.

Case Studies and Research Findings

- Inhibition of COX Enzymes : A study investigating related hydroxyphenyl compounds found that they exhibited selective inhibition of COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .

- Antioxidant Properties : A comparative analysis of various phenolic compounds showed that those with multiple hydroxyl groups displayed enhanced antioxidant activities as measured by DPPH radical scavenging assays . This suggests potential applications in preventing oxidative damage in biological systems.

- Antimicrobial Evaluation : In vitro assays demonstrated that similar hydroxybenzaldehyde derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on the structure of 5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) .

Eigenschaften

IUPAC Name |

2-hydroxy-5-[1,2,2-tris(3-formyl-4-hydroxyphenyl)ethenyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O8/c31-13-21-9-17(1-5-25(21)35)29(18-2-6-26(36)22(10-18)14-32)30(19-3-7-27(37)23(11-19)15-33)20-4-8-28(38)24(12-20)16-34/h1-16,35-38H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHLLWSXHXBUGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C(C2=CC(=C(C=C2)O)C=O)C3=CC(=C(C=C3)O)C=O)C4=CC(=C(C=C4)O)C=O)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.